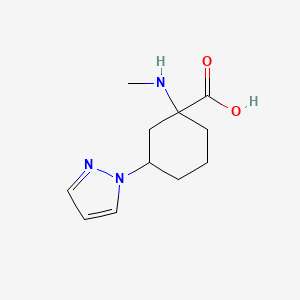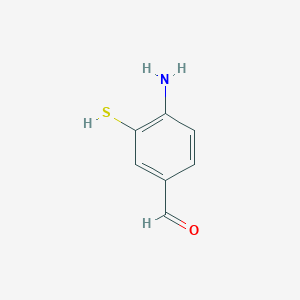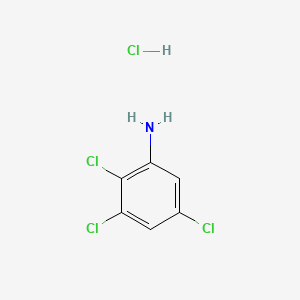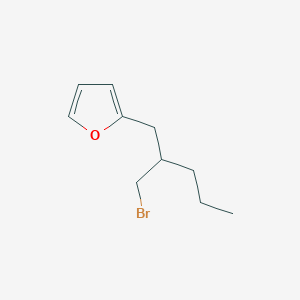
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid is a complex organic compound that features both imidazole and amino acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common approach is the construction of the imidazole ring followed by the introduction of the amino acid side chain. The reaction conditions often require the use of catalysts, specific temperature controls, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid side chain.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the amino acid side chain can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological functions.
Imidazole: A simpler compound that forms the core structure of the imidazole ring in 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid.
2-Methylimidazole: A derivative of imidazole with a methyl group, similar in structure but lacking the amino acid side chain.
Uniqueness
This compound is unique due to its combination of an imidazole ring and an amino acid side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-5-(2-methylimidazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-4-5-11(2,12-3)10(15)16/h6,8,12H,4-5,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
NJNKVODFIAVLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCCC(C)(C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)



![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)


![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B13640272.png)
